4-O-Benzyl-1,2:5,6-Di-o-Cyclohexylidene-L-Myo-Inositol
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Overview
Description
4-O-Benzyl-1,2:5,6-Di-o-Cyclohexylidene-L-Myo-Inositol is a synthetic compound that has garnered attention in the scientific community due to its potential applications in various fields. This compound is a derivative of myo-inositol, a type of sugar alcohol that plays a crucial role in cellular processes. The addition of benzyl and cyclohexylidene groups to the myo-inositol structure enhances its chemical properties, making it useful for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-Benzyl-1,2:5,6-Di-o-Cyclohexylidene-L-Myo-Inositol typically involves multiple steps, starting with the protection of hydroxyl groups on the myo-inositol molecule. The process includes:
Protection of Hydroxyl Groups: The hydroxyl groups of myo-inositol are protected using cyclohexylidene groups to form 1,2:5,6-di-O-cyclohexylidene-myo-inositol.
Benzylation: The protected inositol is then subjected to benzylation, where a benzyl group is introduced at the 4-O position.
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimizing reaction conditions to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-O-Benzyl-1,2:5,6-Di-o-Cyclohexylidene-L-Myo-Inositol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the benzyl or cyclohexylidene groups.
Substitution: The benzyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce a wide range of functional groups .
Scientific Research Applications
4-O-Benzyl-1,2:5,6-Di-o-Cyclohexylidene-L-Myo-Inositol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, such as the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-O-Benzyl-1,2:5,6-Di-o-Cyclohexylidene-L-Myo-Inositol involves its interaction with specific molecular targets and pathways. The benzyl and cyclohexylidene groups enhance its ability to interact with cellular components, potentially affecting signaling pathways and cellular processes. detailed studies are required to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
1,23,4-Di-o-Isopropylidene-Myo-Inositol: Another derivative of myo-inositol with isopropylidene groups.
1,24,5-Di-o-Isopropylidene-Myo-Inositol: Similar to the above but with different isopropylidene group positions.
1,25,6-Di-o-Isopropylidene-Myo-Inositol: A close analog with isopropylidene groups at the 1,2 and 5,6 positions.
Properties
InChI |
InChI=1S/C25H34O6/c26-18-19(27-16-17-10-4-1-5-11-17)21-23(31-25(29-21)14-8-3-9-15-25)22-20(18)28-24(30-22)12-6-2-7-13-24/h1,4-5,10-11,18-23,26H,2-3,6-9,12-16H2/t18-,19-,20-,21+,22-,23-/m0/s1 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IADVUVVIWYXFFK-FHEJEKGWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC3C(C(C4C(C3O2)OC5(O4)CCCCC5)OCC6=CC=CC=C6)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)O[C@H]3[C@H]([C@@H]([C@@H]4[C@@H]([C@H]3O2)OC5(O4)CCCCC5)OCC6=CC=CC=C6)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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